Technical Guide: 6-amino-2-n-Boc-1,2,3,4-tetrahydroisoquinoline (CAS 164148-92-9)
Technical Guide: 6-amino-2-n-Boc-1,2,3,4-tetrahydroisoquinoline (CAS 164148-92-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-amino-2-n-Boc-1,2,3,4-tetrahydroisoquinoline, with CAS number 164148-92-9, is a key synthetic intermediate widely utilized in medicinal chemistry. Its structure, featuring a protected secondary amine within the tetrahydroisoquinoline core and a primary aromatic amine, makes it a valuable building block for the synthesis of complex molecules, most notably in the development of anticoagulant drugs. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the preparation of Factor Xa inhibitors.
Chemical and Physical Properties
The physicochemical properties of 6-amino-2-n-Boc-1,2,3,4-tetrahydroisoquinoline are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference(s) |
| CAS Number | 164148-92-9 | [1][2][3] |
| Molecular Formula | C₁₄H₂₀N₂O₂ | [1][2] |
| Molecular Weight | 248.32 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | |
| Purity | ≥97% or ≥98% | [1][2] |
| Melting Point | 120-122 °C | |
| Boiling Point (Predicted) | 394.7 ± 42.0 °C | |
| Density (Predicted) | 1.145 ± 0.06 g/cm³ | |
| Solubility | Soluble in most organic solvents | |
| Storage Conditions | Store at room temperature or 2-8°C, in a desiccated environment, away from light. | [1][2][3] |
| SMILES | O=C(OC(C)(C)C)N1CC2=CC=C(N)C=C2CC1 | [1] |
| InChI Key | OLOIFCYZWOTWRO-UHFFFAOYSA-N | [3] |
Synthesis
The synthesis of 6-amino-2-n-Boc-1,2,3,4-tetrahydroisoquinoline typically involves a multi-step process. A common and logical synthetic route starts from a commercially available precursor, which is subjected to nitration, followed by protection of the secondary amine, and finally, reduction of the nitro group to the desired primary amine.
General Synthetic Workflow
The following diagram illustrates a plausible synthetic pathway for the preparation of 6-amino-2-n-Boc-1,2,3,4-tetrahydroisoquinoline.
Experimental Protocol (Exemplary)
Step 1: Nitration of 1,2,3,4-tetrahydroisoquinoline
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To a cooled solution of 1,2,3,4-tetrahydroisoquinoline in concentrated sulfuric acid, a mixture of nitric acid and sulfuric acid is added dropwise while maintaining a low temperature.
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The reaction mixture is stirred for a specified time and then carefully poured onto ice.
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The resulting solution is neutralized with a base (e.g., NaOH) to precipitate the product.
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The crude 6-nitro-1,2,3,4-tetrahydroisoquinoline is collected by filtration, washed with water, and dried.
Step 2: N-Boc Protection of 6-Nitro-1,2,3,4-tetrahydroisoquinoline
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6-Nitro-1,2,3,4-tetrahydroisoquinoline is dissolved in a suitable organic solvent (e.g., dichloromethane or THF).
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A base (e.g., triethylamine or diisopropylethylamine) is added, followed by the addition of di-tert-butyl dicarbonate ((Boc)₂O).
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The reaction is stirred at room temperature until completion (monitored by TLC).
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The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 2-N-Boc-6-nitro-1,2,3,4-tetrahydroisoquinoline.
Step 3: Reduction of the Nitro Group
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2-N-Boc-6-nitro-1,2,3,4-tetrahydroisoquinoline is dissolved in a solvent such as ethanol or ethyl acetate.
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A catalyst, typically palladium on carbon (Pd/C), is added.
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The mixture is stirred under a hydrogen atmosphere until the reduction is complete.
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Alternatively, reduction can be achieved using a metal chloride like tin(II) chloride (SnCl₂) in a suitable solvent.
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The catalyst is removed by filtration, and the solvent is evaporated to give the final product, 6-amino-2-n-Boc-1,2,3,4-tetrahydroisoquinoline. The product can be further purified by recrystallization or column chromatography if necessary.
Application in Drug Discovery: Synthesis of Factor Xa Inhibitors
A primary and significant application of 6-amino-2-n-Boc-1,2,3,4-tetrahydroisoquinoline is as a crucial building block in the synthesis of direct oral anticoagulants (DOACs) that target Factor Xa.[6][7] Factor Xa is a key enzyme in the coagulation cascade, and its inhibition is a major therapeutic strategy for the prevention and treatment of thromboembolic disorders.
Role in the Synthesis of Factor Xa Inhibitors
The 6-amino group of the title compound serves as a key attachment point for coupling with other molecular fragments to construct the final inhibitor. The tetrahydroisoquinoline scaffold itself often plays a role in binding to the active site of the Factor Xa enzyme.
Experimental Workflow: Synthesis of a Factor Xa Inhibitor (Generic)
The following diagram outlines a generalized workflow for the synthesis of a Factor Xa inhibitor using 6-amino-2-n-Boc-1,2,3,4-tetrahydroisoquinoline.
Detailed Protocol Steps (Conceptual)
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Amide Coupling: The 6-amino group of 6-amino-2-n-Boc-1,2,3,4-tetrahydroisoquinoline is coupled with a suitable carboxylic acid derivative (often containing other key pharmacophoric features) using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) to form an amide bond.
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Boc Deprotection: The Boc protecting group on the tetrahydroisoquinoline nitrogen is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to liberate the secondary amine.
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Further Functionalization: The now free secondary amine can be further modified, for example, by amidine formation, which is a common feature in many Factor Xa inhibitors for interaction with the S1 pocket of the enzyme.
Spectroscopic Data
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¹H NMR: Expected signals would include those for the Boc group (a singlet around 1.4-1.5 ppm), the aliphatic protons of the tetrahydroisoquinoline ring (multiplets in the range of 2.5-4.5 ppm), the aromatic protons (in the aromatic region, with splitting patterns indicative of the substitution), and the protons of the amino group (a broad singlet).
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¹³C NMR: Carbon signals corresponding to the Boc group (around 28 and 80 ppm), the aliphatic carbons of the tetrahydroisoquinoline ring, and the aromatic carbons would be expected.
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FTIR: Characteristic absorption bands would be observed for N-H stretching of the primary amine, C-H stretching (aliphatic and aromatic), C=O stretching of the carbamate, and C-N stretching.
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Mass Spectrometry: The mass spectrum would show the molecular ion peak [M]⁺ and/or the protonated molecule [M+H]⁺, along with characteristic fragmentation patterns, such as the loss of the Boc group.
Safety Information
6-amino-2-n-Boc-1,2,3,4-tetrahydroisoquinoline should be handled with appropriate safety precautions in a laboratory setting. Based on available data, the following hazard and precautionary statements apply:[3]
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Conclusion
6-amino-2-n-Boc-1,2,3,4-tetrahydroisoquinoline is a valuable and versatile intermediate in organic synthesis, particularly for the development of novel pharmaceuticals. Its utility in the construction of Factor Xa inhibitors highlights its importance in modern drug discovery. This guide provides essential technical information for researchers working with this compound, from its fundamental properties to its synthetic applications. As with any chemical reagent, appropriate handling and characterization are paramount for successful and safe research outcomes.
References
- 1. chemscene.com [chemscene.com]
- 2. tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate - Lead Sciences [lead-sciences.com]
- 3. tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | 164148-92-9 [sigmaaldrich.com]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [diposit.ub.edu]
- 6. Tetrahydro-isoquinoline-based factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Development of New Factor Xa Inhibitors Based on Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]
